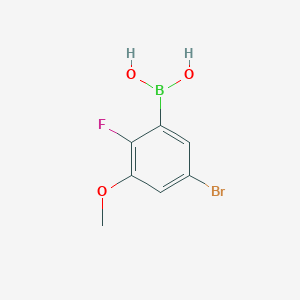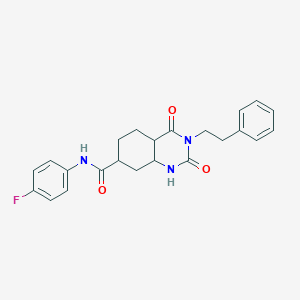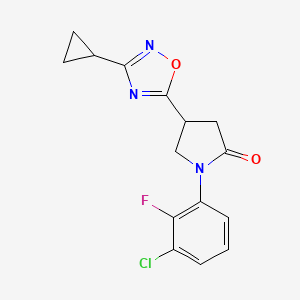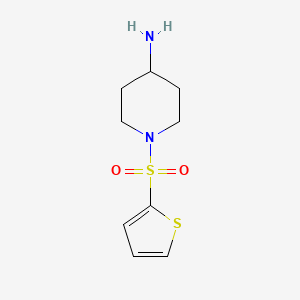
5-溴-2-氟-3-甲氧基苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-fluoro-3-methoxyphenylboronic acid (BFMP) is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique properties. BFMP is a white crystalline powder that is soluble in polar solvents such as water and methanol. This compound is widely used in scientific research for its ability to form strong covalent bonds with diols and other electron-rich molecules.
科学研究应用
合成和化学应用
吡啶和吡啶酮的多功能合成5-溴-2-氟-3-甲氧基苯硼酸化合物用于合成各种取代的吡啶和吡啶酮。这通过其参与铃木反应得到证明,从而合成 3-单取代的 5-溴-2-氟吡啶和 3,5-二取代的 2-氟吡啶。这些化合物可以进一步转化为相应的 2-吡啶酮,展示了该化合物在合成具有高产率的复杂化学结构方面的多功能性 (Sutherland & Gallagher, 2003)。
铃木交叉偶联反应该化学物质是铃木交叉偶联反应中的关键组分。它用于合成各种衍生物,包括具有不同取代基(如 CH3、OCH3、Cl、F 等)的噻吩衍生物。这些衍生物对新产品的整体性能表现出显着的电子效应,并且它们的合成是在受控和最佳条件下进行的 (Ikram et al., 2015)。
生化和医学研究应用
荧光猝灭研究5-溴-2-氟-3-甲氧基苯硼酸衍生物(如 5CMPBA 和 4FMPBA)已对其在室温下的荧光猝灭特性进行了研究。这些研究有助于理解猝灭机制和各种猝灭参数,如斯特恩-沃尔默常数、猝灭速率参数、体积常数和动力学距离。此类研究提供了对这些化合物与其他分子相互作用的见解,以及它们在化学传感和生物成像中的潜在应用 (Geethanjali et al., 2015)。
抗增殖和促凋亡特性对简单的苯硼酸和苯并恶硼烷衍生物(包括 5-溴-2-氟-3-甲氧基苯硼酸衍生物)的研究显示出有希望的抗增殖和促凋亡特性。这些化合物在特定癌细胞系中显示出与 caspase-3 激活相关的 G2/M 中强烈的细胞周期阻滞诱导。这些发现支持对这些化合物作为潜在抗癌剂的进一步研究 (Psurski et al., 2018)。
天然抗氧化剂5-溴-2-氟-3-甲氧基苯硼酸的衍生物,特别是溴酚,已从红藻 Rhodomela confervoides 等海洋来源中分离出来。这些化合物表现出有效的抗氧化活性,比丁基羟基甲苯 (BHT) 和抗坏血酸等阳性对照强或相当。这表明这些化合物在防止食品氧化变质方面的潜力,以及它们可能包含在富含抗氧化剂的膳食成分中 (Li et al., 2011)。
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with organic halides or triflates using a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 5-Bromo-2-fluoro-3-methoxyphenylboronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are prevalent in the structures of pharmaceuticals and organic materials .
Result of Action
The result of the action of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have numerous applications in pharmaceuticals and materials science.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed in an aqueous environment and requires a base . Therefore, the pH of the environment can significantly impact the reaction. Additionally, the reaction requires a palladium catalyst, so the presence and concentration of this catalyst in the environment will also influence the action of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid.
生化分析
Biochemical Properties
5-Bromo-2-fluoro-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes that have active sites capable of forming covalent bonds with boronic acids. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . Additionally, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can interact with proteins that have boron-binding domains, affecting their function and stability.
Cellular Effects
The effects of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit kinases that play a role in phosphorylation cascades, thereby affecting gene expression and cellular metabolism . Furthermore, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by forming covalent bonds with active site residues. This interaction can lead to the inactivation of the enzyme and subsequent disruption of metabolic pathways . Additionally, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can bind to DNA and RNA, affecting transcription and translation processes. This binding can result in changes in gene expression and protein synthesis, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, this compound can undergo hydrolysis, leading to the formation of inactive products . When stored under appropriate conditions, such as low temperatures and inert atmospheres, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid remains stable for extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in vital organs and the disruption of metabolic pathways.
Metabolic Pathways
5-Bromo-2-fluoro-3-methoxyphenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in the metabolism of carbohydrates, lipids, and proteins . Additionally, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids. These changes can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
5-Bromo-2-fluoro-3-methoxyphenylboronic acid exhibits specific subcellular localization patterns that are critical for its activity and function. This compound can localize to the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications . In the cytoplasm, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can interact with cytosolic enzymes and proteins, modulating their activity. In the nucleus, it can bind to DNA and RNA, affecting gene expression and transcriptional regulation. In the mitochondria, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can disrupt mitochondrial function, leading to changes in cellular energy production and apoptosis.
属性
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWOSLXSOJUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)
![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)


![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)
![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)
![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)
![N-[4-(dimethylamino)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632919.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)

